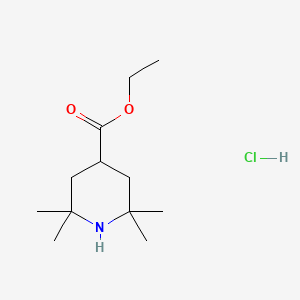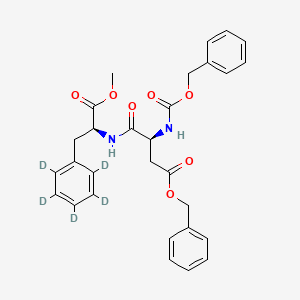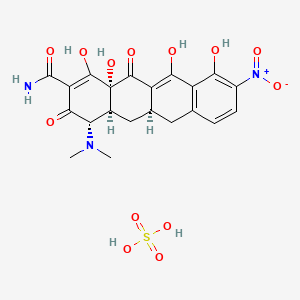
Nafoxidine-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nafoxidine-d5 Hydrochloride is a deuterated form of Nafoxidine Hydrochloride, a nonsteroidal antiestrogen compound. It is primarily used in scientific research, particularly in the study of estrogen receptors and their role in various biological processes. The compound is known for its ability to bind to estrogen receptors, thereby inhibiting the effects of endogenous estrogens.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nafoxidine-d5 Hydrochloride involves a multi-step process. One of the key methods includes a Lewis acid-mediated three-component coupling reaction. This reaction involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride. The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield Nafoxidine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of Nafoxidine-d5 to achieve the desired isotopic labeling.
化学反应分析
Types of Reactions: Nafoxidine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.
科学研究应用
Nafoxidine-d5 Hydrochloride is extensively used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its interaction with estrogen receptors and its effects on gene expression.
Medicine: Investigated for its potential therapeutic applications in breast cancer treatment.
Industry: Utilized in the development of new antiestrogen drugs and in the study of drug metabolism and pharmacokinetics.
作用机制
Nafoxidine-d5 Hydrochloride exerts its effects by binding to estrogen receptors, thereby blocking the binding of endogenous estrogens. This inhibition prevents the activation of estrogen-responsive genes, leading to a decrease in cell proliferation and growth. The compound also induces oxidative stress and modulates signaling pathways involving protein kinase C and calcium .
相似化合物的比较
Tamoxifen: Another nonsteroidal antiestrogen used in breast cancer treatment.
Lasofoxifene: A selective estrogen receptor modulator with similar binding properties.
Raloxifene: Used in the prevention of osteoporosis and breast cancer.
Uniqueness of Nafoxidine-d5 Hydrochloride: this compound is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its strong binding affinity to estrogen receptors and ability to modulate multiple signaling pathways make it a valuable tool in scientific research.
属性
CAS 编号 |
1794766-71-4 |
|---|---|
分子式 |
C29H32ClNO2 |
分子量 |
467.061 |
IUPAC 名称 |
1-[2-[4-[6-methoxy-2-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H/i2D,3D,4D,7D,8D; |
InChI 键 |
HJOOGTROABIIIU-GTOZQSFPSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
同义词 |
1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 1-[2-[p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 11100A-d5; NSC 70735-d5; U 11100-d5; U 11100A-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)





![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)




